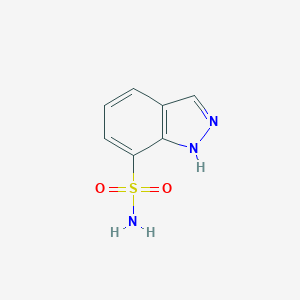

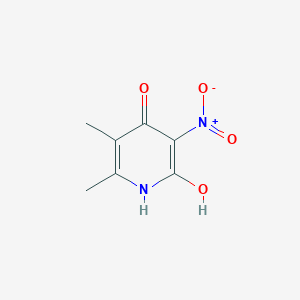

5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of triazole derivatives, including compounds structurally related to 5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, involves heterocyclization reactions. For instance, a similar compound, 4-(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione, was synthesized through the reaction of 4-chlorophenyl isothiocyanate and formic hydrazide, indicating a common pathway that might be employed for the target compound involving cyclization and substitution reactions (Yeo, Azizan, & Tiekink, 2019).

Molecular Structure Analysis

X-ray crystallography studies reveal that such triazole compounds typically exhibit a planar five-membered ring that forms dihedral angles with attached phenyl rings, suggesting a degree of spatial orientation that affects their chemical reactivity and interaction capabilities. The supramolecular dimers formed via hydrogen bonds and interactions like C=S⋯π and C-Cl⋯π contribute to a three-dimensional architecture, crucial for understanding the molecular structure and properties of 5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol (Yeo, Azizan, & Tiekink, 2019).

Aplicaciones Científicas De Investigación

Antioxidant and Antiradical Activities

Compounds with open thiogroup, such as 5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, show high indicators of antioxidant and antiradical activity. These compounds positively impact overall condition and biochemical processes in patients exposed to high doses of radiation. They are compared to biogenic amino acids like cysteine, highlighting their potential in medical and pharmaceutical applications due to their free SH-group structure (Kaplaushenko, 2019).

Broad Spectrum of Biological Activities

1,2,4-Triazole derivatives demonstrate a broad spectrum of biological activities, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. This highlights the compound's versatility in developing new therapeutic agents and its importance in ongoing scientific research into biologically active substances (Ohloblina, 2022).

Applications in Material Science

1,2,4-Triazole derivatives find applications beyond the medical and pharmaceutical fields, including in engineering, metallurgy, and agriculture. They are utilized in optical materials, photosensitizers, coloring agents, antioxidants, and as additives for fuels and oils. Some derivatives also serve as corrosion inhibitors, showcasing their wide-ranging utility in various industrial sectors (Parchenko, 2019).

Environmental Impact Studies

The environmental impact of chlorophenols, including compounds similar to 5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, has been studied to assess their effects on aquatic environments. These studies are essential to understand the potential environmental risks associated with the use of such compounds and to develop strategies for mitigating any adverse effects (Krijgsheld & Gen, 1986).

Propiedades

IUPAC Name |

3-(2,4-dichlorophenyl)-4-methyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N3S/c1-14-8(12-13-9(14)15)6-3-2-5(10)4-7(6)11/h2-4H,1H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNPVHXREFIERGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60974915 |

Source

|

| Record name | 5-(2,4-Dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60974915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |

CAS RN |

5950-88-9 |

Source

|

| Record name | 5-(2,4-Dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60974915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(E)-but-2-en-2-yl]-1-methylimidazole](/img/structure/B61867.png)

![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-methyl-, (1S-endo)-(9CI)](/img/structure/B61869.png)

![N-Butyl-3,4,5-trimethoxy-N-(8-methyl-8-aza-bicyclo[3.2.1]oct-2-en-3-yl)-benzamide](/img/structure/B61876.png)

![Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B61883.png)